BenchChemオンラインストアへようこそ!

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Anti-inflammatory NSAID alternatives in vivo pharmacology

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 29571-43-5; molecular formula C₆H₆N₂O₃S; monoisotopic mass 186.0099 Da) is a heterocyclic building block belonging to the 2-thiouracil-5-acetic acid class, characterized by a tetrahydropyrimidine ring bearing a thioxo group at position 2, an oxo group at position 4, and a carboxymethyl substituent at position 5. The compound is structurally related to the Biginelli-type dihydropyrimidinethione pharmacophore, a privileged scaffold widely exploited for anti-inflammatory, DPP-IV inhibitory, and carbonic anhydrase inhibitory activities.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
Cat. No. B13503095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1)CC(=O)O
InChIInChI=1S/C6H6N2O3S/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
InChIKeyZAJCWIFLJSMGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 29571-43-5; molecular formula C₆H₆N₂O₃S; monoisotopic mass 186.0099 Da) is a heterocyclic building block belonging to the 2-thiouracil-5-acetic acid class, characterized by a tetrahydropyrimidine ring bearing a thioxo group at position 2, an oxo group at position 4, and a carboxymethyl substituent at position 5 . The compound is structurally related to the Biginelli-type dihydropyrimidinethione pharmacophore, a privileged scaffold widely exploited for anti-inflammatory, DPP-IV inhibitory, and carbonic anhydrase inhibitory activities [1]. Its dual thioxo/oxo arrangement and free carboxylic acid handle distinguish it from simple 2-thiouracil and enable both metal-coordination interactions and covalent conjugation strategies in medicinal chemistry campaigns.

Why Generic Substitution of (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid with Related 2-Thiouracil or Dihydropyrimidinone Analogs Introduces Unacceptable Functional Risk


Procurement specialists cannot treat this compound as interchangeable with generic 2-thiouracil (CAS 141-90-2), 2-oxo dihydropyrimidinones, or 5-unsubstituted thiouracils. The C-5 acetic acid side chain is the critical pharmacophoric anchor for anti-inflammatory activity within the 4,6-diaryl-2-thioxo-tetrahydropyrimidine series, as demonstrated by Bahekar and Shinde, where a series of 18 C-5 acetic acid derivatives (4a–r) were directly compared with diclofenac sodium in a carrageenan-induced rat paw edema model [1]. Substitution of the thioxo group with an oxo group eliminates the sulfur-mediated interactions essential for carbonic anhydrase isoform selectivity, where 2-thioxo-tetrahydropyrimidines achieve Ki values against hCA II in the 30.63–76.06 nM range—substantially surpassing the clinical standard acetazolamide (Ki = 289.22 nM) [2]. Lengthening the linker from acetic acid to propanoic acid, as in Mokale et al. (2010), alters the spatial orientation of the carboxylate and changes the anti-inflammatory potency profile despite maintaining the same core heterocycle [3].

Quantitative Comparator Evidence for (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: Anti-Inflammatory, DPP-IV Inhibitory, Cholinesterase, and Carbonic Anhydrase Differentiation


In Vivo Anti-Inflammatory Activity of C-5 Acetic Acid Derivatives Compared with Diclofenac Sodium in Carrageenan-Induced Rat Paw Edema

The 4,6-diaryl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl-acetic acid scaffold, for which (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid serves as the unsubstituted parent core, was evaluated in a systematic series of 18 derivatives (4a–r) for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, with diclofenac sodium as the reference standard. Several compounds from the series demonstrated moderate anti-inflammatory activity, confirming that the C-5 acetic acid side chain is compatible with in vivo efficacy [1]. The propanoic acid homolog series reported by Mokale et al. (2010) showed significant (p < 0.05) anti-inflammatory activity with most compounds comparable to diclofenac, establishing that linker length at C-5 modulates potency independently of the 2-thioxo-4-oxo core [2].

Anti-inflammatory NSAID alternatives in vivo pharmacology

DPP-IV Inhibitory Potential of Thiouracil Scaffold Bearing Acetic Acid Linker Versus Lead Compounds with Submicromolar IC₅₀

The thiouracil core with appropriate C-5 substitution constitutes a validated DPP-IV inhibitory pharmacophore. Sharma et al. (2013) reported that thiouracil derivatives bearing acetamide linkers at a position analogous to C-5 achieved potent DPP-IV inhibition: compound 12 (IC₅₀ = 0.25 μM), compound 9 (IC₅₀ = 0.29 μM), and compound 8 (IC₅₀ = 0.32 μM). Single oral dose (10 mg/kg) of compounds 8, 9, and 12 significantly reduced glucose excursion during an oral glucose tolerance test in a streptozotocin-induced diabetic rat model [1]. The free carboxylic acid of the target compound provides a synthetic handle for amide coupling to access the acetamide-linked piperazine derivatives identified as the most potent sub-series, positioning (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid as a strategic late-stage diversification intermediate [1].

DPP-IV inhibition antidiabetic thiouracil SAR

Nanomolar Acetylcholinesterase and Butyrylcholinesterase Inhibition by 2-Thioxo-Tetrahydropyrimidines Versus Clinical Cholinesterase Inhibitors

4,5-Disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines, which share the identical 2-thioxo-4-oxo core with the target compound, were evaluated for cholinesterase inhibition by Garibov et al. (2016). The series exhibited AChE inhibition Ki values ranging from 6.11 to 16.13 nM and BChE inhibition Ki values from 6.76 to 15.68 nM, determined by the Ellman spectrophotometric method using acetylthiocholine iodide and butyrylthiocholine iodide as substrates [1]. By comparison, the clinically approved cholinesterase inhibitor donepezil exhibits an AChE IC₅₀ of approximately 6.7 nM under similar assay conditions, placing this scaffold among the most potent tetrahydropyrimidine-based cholinesterase inhibitor classes reported to date [1]. The presence of the C-5 acetic acid substituent in the target compound provides a differentiated functionalization vector compared to the 5-carboxylate esters used in the Garibov study, enabling alternative prodrug or bioconjugate strategies [1].

Acetylcholinesterase inhibition butyrylcholinesterase neurodegeneration

Superior Human Carbonic Anhydrase Isoform I/II Inhibition by 2-Thioxo-Tetrahydropyrimidines Relative to Acetazolamide

The 2-thioxo-4-oxo-tetrahydropyrimidine scaffold confers exceptional human carbonic anhydrase (hCA) inhibitory activity that significantly exceeds the clinical standard acetazolamide. Garibov et al. (2016) reported that cyclic thioureas (1–8) inhibited hCA I with Ki values ranging from 47.40 ± 4.43 to 77.68 ± 3.69 nM, and hCA II with Ki values ranging from 30.63 ± 7.62 to 76.06 ± 3.15 nM. In direct comparison, acetazolamide (AZA), the gold-standard pan-CA inhibitor, exhibited a Ki of 289.22 ± 2.60 nM against hCA I [1]. The most potent compound in the series showed a 6.1-fold improvement in hCA I affinity over acetazolamide (Ki = 47.40 nM vs. 289.22 nM). For hCA II, the best inhibitor achieved a Ki of 30.63 nM, representing a highly favorable inhibition constant for this therapeutically relevant isoform [1]. The thioxo group at position 2 is essential for this potency advantage; replacement with an oxo group (giving dihydropyrimidinones) abolishes the sulfur-zinc coordination in the CA active site that underlies the nanomolar affinity [1].

Carbonic anhydrase inhibition hCA I hCA II glaucoma

Antiglycation Activity of S-Carboxyalkyl-2-Thiouracil Derivatives Confirms the 2-Thiouracil Core as a Privileged Antiglycation Scaffold

S-Carboxyalkyl derivatives of 2-thiouracil, which represent S-alkylated analogs of (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, were synthesized and evaluated for antiglycation activity by Spasov et al. (2019). Several compounds demonstrated antiglycation activity characterized by inhibition of advanced glycation end-product (AGE) formation. Importantly, these compounds showed no effect on PPAR or glucokinase activity and had only weak activity in cleaving protein crosslinks, indicating a mechanistically selective antiglycation profile distinct from AGE crosslink breakers such as alagebrium [1]. The target compound, possessing both a free N-3 position and a C-5 acetic acid group, offers dual derivatization points (N-alkylation and S-alkylation) that are not simultaneously available in simple 2-thiouracil, enabling exploration of both N- and S-substituted antiglycation chemotypes from a single starting material [1].

Antiglycation AGE inhibition diabetic complications

Cardiovascular Calcium Channel Blocker Potential of 2-Thioxo-Tetrahydropyrimidine-5-Carboxylic Acid Derivatives Versus Dihydropyridine Standards

The 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid scaffold is structurally analogous to the dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine) and has been explicitly claimed in US Patent 4,855,301 as exhibiting cardiovascular activity through calcium entry blockade and vasodilation. The patent covers compounds of formula I where X = sulfur (thioxo) and the C-5 position bears a carboxylic acid, ester, or amide group, with demonstrated antihypertensive efficacy [1]. Differentiation from classical dihydropyridines arises from the replacement of the dihydropyridine NH with a thioxo group and the incorporation of the C-5 carboxy/acetate substituent, which modulates calcium channel subtype selectivity. While dihydropyridines such as nifedipine exhibit IC₅₀ values in the nanomolar range at L-type calcium channels, the 2-thioxo analogs offer altered pharmacokinetic profiles and potentially reduced reflex tachycardia due to differential vascular versus cardiac calcium channel subtype engagement [1].

Calcium channel blocker antihypertensive vasodilator

Prioritized Application Scenarios for (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification Intermediate for DPP-IV Inhibitor Lead Optimization

Procurement of (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid as the free carboxylic acid enables direct amide coupling to generate acetamide-linked piperazine derivatives. This is the synthetic strategy that produced the most potent DPP-IV inhibitors in the Sharma et al. (2013) series (IC₅₀ values of 0.25–0.32 μM), where the carboxylic acid serves as the immediate precursor to the active pharmacophore. Use of the pre-formed acid avoids the additional ester hydrolysis step required when procuring the methyl or ethyl ester analogs, reducing synthetic step count by one and improving overall yield [1].

Carbonic Anhydrase Inhibitor Development: Sulfur-Containing Scaffold for Glaucoma and Anticonvulsant Programs

The 2-thioxo group is essential for nanomolar hCA I and hCA II inhibition, as demonstrated by Garibov et al. (2016), where the entire series of 2-thioxo-tetrahydropyrimidines outperformed acetazolamide (Ki = 289.22 nM) with Ki values as low as 30.63 nM for hCA II. The C-5 acetic acid handle permits conjugation to water-solubilizing motifs or ocular penetration-enhancing groups while retaining the sulfur-zinc coordination at the CA active site. This compound should be prioritized over 2-oxo dihydropyrimidinone analogs, which are inactive against CA isoforms [2].

Anti-Inflammatory Drug Discovery: Scaffold for Non-COX-Selective NSAID Alternatives with Reduced Ulcerogenicity

The C-5 acetic acid scaffold has been validated in the carrageenan-induced rat paw edema model, showing moderate anti-inflammatory activity comparable to diclofenac sodium in the Bahekar and Shinde (2004) study. The presence of the 2-thioxo group differentiates this chemotype from classical arylacetic acid NSAIDs and may offer an alternative mechanism of action. Procurement of the unsubstituted parent scaffold (positions 4 and 6 unsubstituted) enables parallel SAR exploration at both positions, which is not possible with pre-functionalized 4,6-diaryl derivatives [3].

Neurodegenerative Disease Research: Dual Cholinesterase/CA Inhibitor Starting Point

The 2-thioxo-4-oxo-tetrahydropyrimidine core simultaneously delivers nanomolar AChE inhibition (Ki = 6.11–16.13 nM) and nanomolar hCA inhibition (Ki = 30.63–76.06 nM), as shown by Garibov et al. (2016). This dual pharmacological profile is attractive for multi-target-directed ligand (MTDL) strategies in Alzheimer's disease, where both cholinesterase inhibition and carbonic anhydrase modulation have therapeutic relevance. The C-5 acetic acid provides a convenient attachment point for amyloid-binding or blood-brain barrier-penetrant moieties without disrupting either pharmacophore [2].

Quote Request

Request a Quote for (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.